4-Fluoro-3-(trifluoromethoxy)phenol
Overview
Description
4-Fluoro-3-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4F4O2 . It has a molecular weight of 196.1 . This compound is typically in a solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4F4O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Use as a Source of Difluorocarbene
4-Fluoro-3-(trifluoromethoxy)phenol, through related compounds, contributes to the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Fluoroform, a related chemical, has been used as a difluorocarbene source, enabling the conversion of phenols to their difluoromethoxy derivatives. This process occurs at moderate temperatures and atmospheric pressure, providing moderate to good yields of products, which is significant for developing advanced materials and polymers (Thomoson & Dolbier, 2013).
Application in Fluorescent Probes
Compounds structurally related to this compound, specifically 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been utilized in developing fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes highlights their potential in biomedical research and diagnostics (Tanaka et al., 2001).
Enhancing Polymer Properties
Novel poly(arylene ether)s based on bisfluoro monomers, including those derived from this compound, exhibit high thermal stability, good solubility in organic solvents, and promising properties for high-performance applications. These materials show potential for use in advanced coatings, films, and electronic materials (Salunke, Ghosh, & Banerjee, 2007).
Biocatalytic Trifluoromethylation
A biocatalytic approach for trifluoromethylation of unprotected phenols, including compounds similar to this compound, has been developed. This method uses a laccase catalyst and trifluoromethyl radicals to introduce trifluoromethyl groups into phenols, offering a green alternative for synthesizing organofluorine compounds, which are valuable in pharmaceuticals and materials science (Simon et al., 2016).
Synthesis of Fluorinated Epoxy Resins
Research on fluorinated epoxy compounds, including those derived from this compound, has led to the development of resins with excellent thermal stability, mechanical properties, and electrical insulating properties. These materials are promising for use in advanced composites, electronics, and coatings (Ge et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
4-Fluoro-3-(trifluoromethoxy)phenol is a type of organofluorine compound that belongs to the class of trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups . .
Biochemical Pathways
It is mentioned as a useful biochemical for proteomics research , indicating its potential role in protein-related biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 1961 , which could influence its pharmacokinetic properties, including its bioavailability.
Result of Action
Given its use in proteomics research , it may have effects on protein synthesis or function.
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethoxy)phenol plays a crucial role in biochemical reactions, particularly in the field of proteomics research It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function The compound’s fluorinated structure allows it to form strong interactions with biomolecules, potentially affecting enzyme activity and protein folding
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOYFSLPUOIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590657 | |
Record name | 4-Fluoro-3-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-26-4 | |
Record name | 4-Fluoro-3-(trifluoromethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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